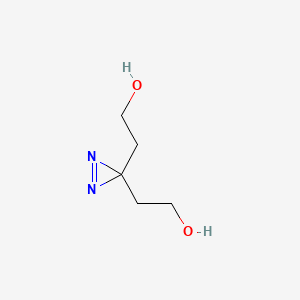

2,2'-(3H-Diazirine-3,3-diyl)diethanol

描述

属性

IUPAC Name |

2-[3-(2-hydroxyethyl)diazirin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-3-1-5(2-4-9)6-7-5/h8-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMPGZVKUQCGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1(N=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098127-54-7 | |

| Record name | 2-[3-(2-hydroxyethyl)-3H-diazirin-3-yl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Diazirines, a class of organic molecules to which this compound belongs, are known to form highly reactive carbene intermediates. These intermediates can insert themselves into various bonds on adjacent surfaces when activated by moderate heat or light.

Mode of Action

2,2’-(3H-Diazirine-3,3-diyl)diethanol interacts with its targets through a process known as photoaffinity labeling. When appended to a ligand or pharmacophore through its hydroxyl linker, this compound allows for UV light-induced covalent modification of a biological target. This interaction results in changes that can be studied for downstream applications.

Biochemical Pathways

The compound’s ability to form covalent bonds with biological targets upon uv light activation suggests that it may influence a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions.

Pharmacokinetics

The compound’s hydroxyl linker and light-activated diazirine suggest potential for bioavailability and distribution within biological systems.

Result of Action

Its ability to form covalent bonds with biological targets upon uv light activation suggests potential for significant molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-(3H-Diazirine-3,3-diyl)diethanol. For instance, the compound’s UV light-induced covalent bonding suggests that light exposure could significantly influence its action. Additionally, the compound’s stability may be affected by temperature, as it is typically stored at room temperature.

生物活性

2,2'-(3H-Diazirine-3,3-diyl)diethanol is a diazirine-based compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and chemical biology. Diazirines are known for their photoreactive properties, which allow them to form covalent bonds with biological targets upon exposure to UV light. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

The compound this compound features a diazirine moiety that is reactive under UV light, making it useful for probing protein interactions and cellular processes. The synthesis of this compound typically involves the formation of diazirine from precursors through methods such as oxidation and photolysis.

Key Features:

- Molecular Formula: C4H8N2O2

- Structure: Contains a diazirine ring that can undergo photochemical reactions.

- Synthesis Methods: Common methods include diazomethane reactions and photochemical activation.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in proteins upon UV irradiation. This property enables the compound to act as a chemical probe in various biological assays.

Mechanism Overview:

- UV Activation: Exposure to UV light activates the diazirine group.

- Covalent Bond Formation: The activated diazirine reacts with nucleophiles (e.g., amino acid side chains) in proteins.

- Target Identification: This reaction facilitates the identification and characterization of protein interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that compounds with diazirine functionalities can exhibit antimicrobial properties against various bacterial strains.

- Anticancer Potential: The ability to selectively label proteins involved in cancer pathways suggests potential applications in cancer research .

- Chemical Probing: The compound serves as a tool for studying protein interactions and dynamics within living cells .

Case Studies

Several studies have explored the applications of this compound in biological research:

- Protein Interaction Studies:

-

Antimicrobial Testing:

- In vitro tests revealed that this compound exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes upon covalent binding.

Data Tables

科学研究应用

Photochemical Applications

Photoreactive Probes:

Diazirines are widely recognized for their ability to undergo photochemical reactions upon exposure to ultraviolet (UV) light. 2,2'-(3H-Diazirine-3,3-diyl)diethanol can be utilized as a photoreactive probe in biological systems. When irradiated, diazirines can form highly reactive carbene species that can covalently bond to nearby biomolecules, enabling the study of protein interactions and dynamics in living cells.

Case Study: Protein Labeling

In a study involving the use of diazirine-based probes, researchers demonstrated that these compounds could effectively label proteins in live cells. By incorporating this compound into cellular systems and exposing them to UV light, specific proteins were tagged without disrupting cellular functions. This method allows for real-time tracking of protein localization and interactions within their native environments.

Drug Development

Targeted Drug Delivery:

The incorporation of diazirine compounds like this compound into drug delivery systems has shown promise. The ability of diazirines to form stable covalent bonds with target biomolecules can enhance the specificity and efficacy of therapeutic agents. This characteristic is particularly beneficial in cancer therapy, where targeted delivery can minimize side effects on healthy tissues.

Case Study: Cancer Therapeutics

Research has indicated that diazirine derivatives can be conjugated with anticancer drugs to improve their selectivity towards cancer cells. For instance, studies have reported on the synthesis of diazirine-labeled chemotherapeutic agents that selectively bind to overexpressed receptors on tumor cells, leading to enhanced therapeutic outcomes while reducing systemic toxicity.

Materials Science

Polymer Chemistry:

In materials science, this compound can be used to modify polymer surfaces through photochemical grafting techniques. The reactive carbene generated from the diazirine upon UV exposure can initiate polymerization or crosslinking reactions on surfaces, leading to enhanced material properties such as increased adhesion and chemical resistance.

Case Study: Surface Modification

A notable application involved the modification of biomedical implants using diazirine-based surface coatings. By applying a layer of this compound onto implant surfaces and exposing them to UV light, researchers achieved improved biocompatibility and reduced bacterial adhesion. This advancement is crucial for developing safer and more effective medical devices.

Analytical Chemistry

Mass Spectrometry:

The unique reactivity of diazirines makes them suitable for use in mass spectrometry applications. This compound can be employed as a labeling agent for small molecules or proteins prior to mass spectrometric analysis. The covalent attachment enhances detection sensitivity and specificity.

Case Study: Metabolomics

In metabolomics studies, researchers have utilized diazirine-based probes to label metabolites within complex biological samples. This approach allows for the identification and quantification of low-abundance metabolites that would otherwise be challenging to detect using conventional methods.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 2,2'-(3H-Diazirine-3,3-diyl)diethanol and related diazirine derivatives:

Reactivity and Stability

- Photoreactivity: The trifluoromethylphenyl analog () exhibits higher photoreactivity due to electron-withdrawing groups, enabling rapid carbene formation upon UV exposure. In contrast, this compound shows moderate reactivity, suitable for controlled crosslinking in aqueous media .

- Thermal Stability: Diazirines with bulky substituents (e.g., triisopropylsilyl in ) demonstrate superior thermal stability (>150°C), whereas ethanol-substituted derivatives decompose near 100°C due to hydrogen bonding interactions .

- Solubility: The diethanol derivative’s polarity enables solubility in methanol, water, and DMF, unlike hydrophobic analogs (e.g., triisopropylsilyl-diazirine), which require organic solvents like dichloromethane .

准备方法

Preparation Methods of 2,2'-(3H-Diazirine-3,3-diyl)diethanol

The preparation of this compound generally follows multi-step synthetic routes starting from appropriate diaziridine or diazirine precursors. The synthesis involves oxidation steps to form the diazirine ring and functionalization to introduce the diethanol groups. The following sections detail the typical procedures and key reaction conditions reported in the literature.

General Synthetic Route Overview

- Starting materials: Diaziridine derivatives or oxime precursors are commonly used as starting points.

- Key transformations: Oxidation of diaziridine to diazirine, nucleophilic substitution or addition to introduce hydroxyl groups.

- Reaction conditions: Low temperatures (often around 0 °C to -20 °C) and inert atmosphere (argon or nitrogen) are employed to stabilize intermediates.

- Purification: Silica gel chromatography and crystallization are used to isolate pure diazirine compounds.

Detailed Preparation Steps

Step 1: Formation of Diaziridine Intermediate

- A bis-nosyloxime intermediate is prepared by reacting oxime derivatives with 2-nitrobenzenesulfonyl chloride in the presence of triethylamine and DMAP in dichloromethane at 0 °C.

- The bis-nosyloxime is then subjected to ammonia gas bubbling in anhydrous tetrahydrofuran (THF) at -20 °C to room temperature for 1–12 hours, yielding the bis-diaziridine intermediate.

- Workup involves quenching with saturated ammonium chloride solution, extraction with diethyl ether, washing with brine, drying over magnesium sulfate, and concentration.

Step 2: Oxidation to Diazirine

- The bis-diaziridine is oxidized using iodine in the presence of triethylamine at 0 °C for 1 hour.

- After oxidation, the mixture is washed with sodium thiosulfate solution to remove excess iodine.

- Purification by silica gel chromatography using pentane or pentane/ether mixtures yields the bis-diazirine product as a pale-yellow solid or colorless liquid.

- Typical yields for this oxidation step are around 70–80%.

Specific Example from Literature

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bis-oxime + 2-nitrobenzenesulfonyl chloride, Et3N, DMAP, CH2Cl2, 0 °C | Bis-nosyloxime | Crude used directly | Purified for NMR by flash chromatography |

| 2 | Bis-nosyloxime + NH3 gas, anhydrous THF, -20 °C to RT | Bis-diaziridine | 96 | White solid after chromatography |

| 3 | Bis-diaziridine + I2, Et3N, 0 °C | Bis-diazirine (this compound) | 73–81 | Pale-yellow solid, melting point 48–49 °C |

Research Findings and Analysis

- The diazirine ring formation is a critical step and requires careful control of reaction temperature and atmosphere to prevent decomposition.

- The use of 2-nitrobenzenesulfonyl chloride as a reagent for oxime activation is effective for generating intermediates that readily convert into diaziridines.

- Oxidation with iodine is a mild and efficient method to convert diaziridines to diazirines, preserving the sensitive ring structure.

- The compound exhibits thermal stability and resistance to common synthetic reagents, which facilitates its use in further chemical modifications or biological applications.

- Photolysis of the diazirine ring generates reactive singlet carbenes that can insert into C-H, O-H, or N-H bonds, making this compound valuable in photoaffinity labeling studies.

Summary Table of Preparation Method

| Stage | Reagents/Conditions | Key Observations | Yield (%) | Product State |

|---|---|---|---|---|

| Oxime Activation | 2-nitrobenzenesulfonyl chloride, Et3N, DMAP, CH2Cl2, 0 °C | Formation of bis-nosyloxime intermediate | Crude used | Intermediate |

| Diaziridine Formation | NH3 gas, anhydrous THF, -20 °C to RT | High yield, stable intermediate | ~96 | White solid |

| Diazirine Formation | Iodine, Et3N, 0 °C | Mild oxidation, good yield | 73–81 | Pale-yellow solid/liquid |

常见问题

Q. What are the key synthetic pathways for preparing 2,2'-(3H-Diazirine-3,3-diyl)diethanol, and what critical parameters influence yield and purity?

Synthesis typically involves the reaction of diaziridine precursors with ethylene oxide or glycol derivatives under controlled anhydrous conditions. Key parameters include:

- Temperature : Excess heat can lead to decomposition of the diazirine ring; reactions are best conducted at 0–5°C during diazirine formation .

- Protecting Groups : Hydroxyl groups on the diethanol moiety may require temporary protection (e.g., silylation) to prevent side reactions .

- Purification : Chromatographic methods (e.g., silica gel with ethyl acetate/methanol gradients) are critical for isolating the product from byproducts like unreacted glycols or oxidized species .

Q. How does the presence of diethanol substituents affect the photochemical reactivity of the diazirine core in crosslinking applications?

The diethanol groups enhance water solubility, enabling use in aqueous biological systems without organic co-solvents. However, the hydroxyl groups may participate in hydrogen bonding, potentially reducing diazirine activation efficiency. Comparative studies with hydrophobic analogs (e.g., 3,3'-(3H-diazirine-3,3-diyl)dipropionic acid) show that diethanol derivatives exhibit slower crosslinking kinetics but higher specificity in polar environments .

Advanced Research Questions

Q. What strategies can mitigate competing decomposition pathways during UV-induced activation of this compound in protein interaction studies?

- Oxygen Exclusion : Use degassed buffers or inert atmospheres (N₂/Ar) to minimize oxidative degradation of the diazirine ring .

- Wavelength Optimization : Narrow-band UV lamps (330–365 nm) reduce photolytic side reactions compared to broad-spectrum sources .

- Radical Quenchers : Additives like β-mercaptoethanol (1–5 mM) scavenge reactive intermediates, preserving target protein integrity .

Q. How can discrepancies in crosslinking efficiency between in vitro and cellular environments be systematically analyzed?

- Controlled Environment Studies : Compare crosslinking yields in buffer vs. cell lysate to identify matrix effects (e.g., viscosity, competing nucleophiles) .

- Mass Spectrometry Validation : Use isotopic labeling (e.g., SILAC) to distinguish specific crosslinks from background adducts .

- Time-Resolved Activation : Short UV pulses (millisecond-scale) minimize cellular stress while capturing transient interactions .

Q. What analytical techniques are most effective for resolving structural ambiguities in crosslinked complexes formed by this compound?

- High-Resolution MS/MS : Fragmentation patterns can differentiate isobaric crosslinks (e.g., inter- vs. intra-molecular bonds) .

- X-ray Crystallography : Co-crystallization with target proteins (e.g., using SHELX programs) provides atomic-level insights into binding modes .

- NMR Spectroscopy : ¹H and ¹³C NMR of model adducts (e.g., with small peptides) clarify regioselectivity of diazirine reactivity .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- DSC/TGA Analysis : Direct measurement of decomposition onset temperatures under inert vs. oxidative conditions resolves discrepancies arising from storage or handling variations .

- Batch Comparisons : Validate purity across commercial sources using HPLC-UV and NMR; impurities (e.g., residual ethylene oxide) can accelerate degradation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。